![molecular formula C4H7N3O2S B224655 Pyruvic acid thiosemicarbazone CAS No. 10418-09-4](/img/structure/B224655.png)
Pyruvic acid thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyruvic acid thiosemicarbazone (PATSC) is a compound that has been extensively studied for its potential use in various scientific research applications. This compound is a derivative of pyruvic acid, which is a key molecule in the metabolic pathway of all living organisms. PATSC has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of Pyruvic acid thiosemicarbazone is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in the metabolic pathways of cancer cells. This leads to a disruption of the cancer cell's ability to produce energy, ultimately leading to cell death.
Biochemical and Physiological Effects:
In addition to its potential use in cancer treatment, Pyruvic acid thiosemicarbazone has also been shown to exhibit a range of other biochemical and physiological effects. These include antioxidant activity, anti-inflammatory effects, and the ability to enhance wound healing.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Pyruvic acid thiosemicarbazone in lab experiments is its relatively low cost and ease of synthesis. However, one limitation is that it can be difficult to obtain pure samples of the compound, which can affect the reproducibility of experiments.
Zukünftige Richtungen
There are several areas of future research that could be explored with regards to Pyruvic acid thiosemicarbazone. One potential avenue is the development of new cancer therapies that incorporate Pyruvic acid thiosemicarbazone as a key component. Additionally, further research could be conducted to explore the compound's potential use in other areas, such as wound healing and anti-inflammatory treatments.
In conclusion, Pyruvic acid thiosemicarbazone is a compound that has shown promise in a variety of scientific research applications. Its potential use in cancer treatment, as well as its range of other biochemical and physiological effects, make it a promising candidate for further study. With continued research, Pyruvic acid thiosemicarbazone could potentially lead to the development of new and innovative treatments for a range of diseases and conditions.
Synthesemethoden
Pyruvic acid thiosemicarbazone can be synthesized by reacting pyruvic acid with thiosemicarbazide in the presence of a catalyst such as hydrochloric acid. The resulting compound is a yellow crystalline solid that is soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
Pyruvic acid thiosemicarbazone has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Pyruvic acid thiosemicarbazone has been shown to exhibit cytotoxic effects on various cancer cell lines, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
CAS-Nummer |
10418-09-4 |
---|---|
Produktname |
Pyruvic acid thiosemicarbazone |
Molekularformel |
C4H7N3O2S |
Molekulargewicht |
161.19 g/mol |
IUPAC-Name |
(2E)-2-(carbamothioylhydrazinylidene)propanoic acid |
InChI |
InChI=1S/C4H7N3O2S/c1-2(3(8)9)6-7-4(5)10/h1H3,(H,8,9)(H3,5,7,10)/b6-2+ |
InChI-Schlüssel |
KQAYLOOXVDSLRI-QHHAFSJGSA-N |
Isomerische SMILES |
C/C(=N\NC(=S)N)/C(=O)O |
SMILES |
CC(=NNC(=S)N)C(=O)O |
Kanonische SMILES |
CC(=NNC(=S)N)C(=O)O |
Synonyme |
PATSC pyruvic acid thiosemicarbazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.